molecular formula C20H24 B12808014 Tetra-cyclopentadiene CAS No. 23197-86-6

Tetra-cyclopentadiene

Cat. No.: B12808014
CAS No.: 23197-86-6
M. Wt: 264.4 g/mol
InChI Key: PWIYIZVNRLAFOR-UHFFFAOYSA-N
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Description

Tetra-cyclopentadiene is a highly substituted derivative of cyclopentadiene, a five-membered ring compound with alternating double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-cyclopentadiene typically involves the reaction of zirconacyclopentenes with acyl cyanides at room temperature. This method allows for the formation of 1,2,3-trisubstituted cyclopentadienes in high yields . Another approach involves the reaction of aluminacyclopentadienes with aldehydes, resulting in the formation of multiply substituted cyclopentadienes .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zirconium or aluminum-based catalysts to facilitate the formation of the desired product. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Tetra-cyclopentadiene undergoes a variety of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions include various substituted cyclopentadienes, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Tetra-cyclopentadiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetra-cyclopentadiene involves its interaction with various molecular targets. For example, in its role as an antioxidant, it participates in radical-chain oxidation reactions, terminating the chain reaction by neutralizing free radicals . This mechanism is crucial in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: The parent compound, less substituted and less reactive.

    Pentafulvene: Another highly substituted derivative with different electronic properties.

    Ferrocene: A metallocene with a similar cyclopentadienyl ligand but containing an iron center.

Uniqueness

Tetra-cyclopentadiene is unique due to its high degree of substitution, which imparts distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and as a catalyst in various chemical reactions .

Properties

CAS No.

23197-86-6

Molecular Formula

C20H24

Molecular Weight

264.4 g/mol

IUPAC Name

heptacyclo[9.6.1.13,9.113,16.02,10.04,8.012,17]icosa-5,14-diene

InChI

InChI=1S/C20H24/c1-2-11-12(3-1)14-7-13(11)19-15-8-16(20(14)19)18-10-5-4-9(6-10)17(15)18/h1-2,4-5,9-20H,3,6-8H2

InChI Key

PWIYIZVNRLAFOR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C4C3C5CC4C6C5C7CC6C=C7

Origin of Product

United States

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